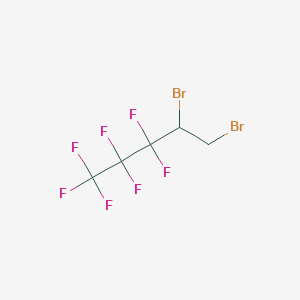
4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane
Overview
Description
4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane, also known as 4,5-DBF, is a halogenated hydrocarbon that has been widely used in scientific research due to its unique properties. 4,5-DBF is a volatile, colorless liquid with a boiling point of -3.3°C and a vapor pressure of 1.3 kPa. It is insoluble in water and has a low solubility in organic solvents. It is an excellent solvent for many organic compounds and is highly flammable. Due to its low boiling point, 4,5-DBF has been used in a variety of laboratory experiments, including synthesis, chromatography, and spectroscopy.
Scientific Research Applications
Synthesis and Chemical Properties
4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane, although not directly mentioned in the context of the queried chemical, is closely related to compounds studied for their unique synthetic routes and properties. An efficient synthesis method for brominated derivatives exemplifies the potential utility of halogenated compounds in organic synthesis. For example, Alberola et al. (2006) reported the synthesis of brominated tetrathiafulvalene derivatives, highlighting the role of similar brominated compounds as precursors in the synthesis of electron donors, which are crucial for conducting polymers and electronic applications (Alberola, Collis, García, & Howard, 2006).
Crystal Structure and Computational Studies
The structural and electrochemical properties of halogenated compounds are pivotal in materials science, especially for developing new materials with tailored properties. For instance, the crystal structure determinations of halogenated compounds as reported by Braddock et al. (2022), reveal insights into the room-temperature stability of atropisomers, which can influence the design of molecular materials with specific optical properties (Braddock, Duran-Corbera, Nilforoushan, Yang, He, Santhakumar, Bahou, Rzepa, Woscholski, & White, 2022).
Applications in Heterocyclic Synthesis
Martins (2002) demonstrates the versatility of halogenated compounds in synthesizing heterocyclic structures, which are fundamental in pharmaceuticals and agrochemicals. The regiospecific allylic mono- and dibromination processes underline the importance of such compounds in facilitating complex organic reactions (Martins, 2002).
Halogen Bonding in Ionic Liquids
The study of halogen bonding within ionic liquids, as explored by Zhan-qingc (2012), provides insights into the non-covalent interactions that can be harnessed for designing novel solvents and materials for a variety of applications, including green chemistry and catalysis (Qu Zhan-qingc, 2012).
properties
IUPAC Name |
4,5-dibromo-1,1,1,2,2,3,3-heptafluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2F7/c6-1-2(7)3(8,9)4(10,11)5(12,13)14/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZKXQHJFPEDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895162 | |
| Record name | 4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane | |
CAS RN |
377-46-8 | |
| Record name | 4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)
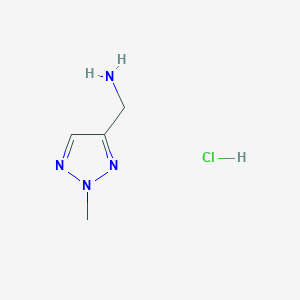
![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1455536.png)
![7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1455537.png)
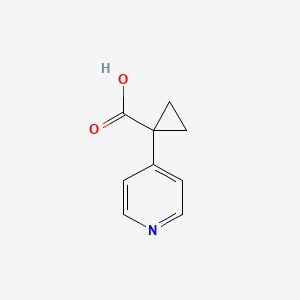
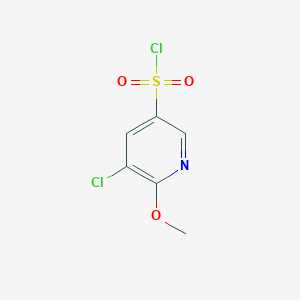
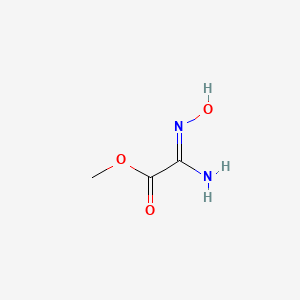


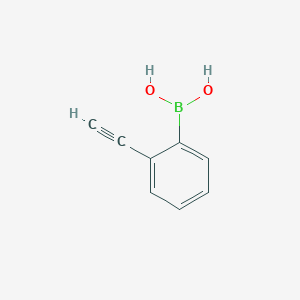
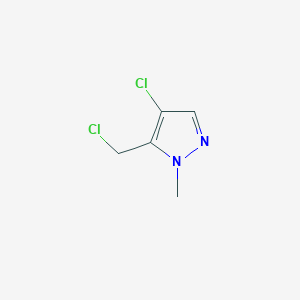
![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)
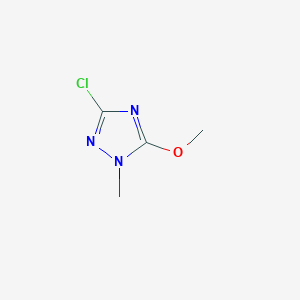
![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)